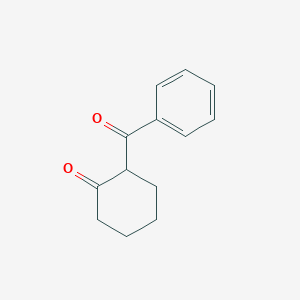

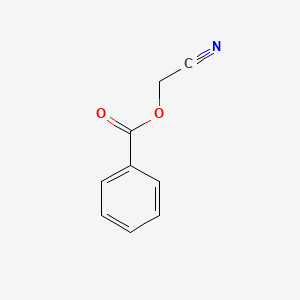

N-(4-((苯亚胺基)甲基)亚苄基)苯胺

描述

Electronic Structures and Conformations

The electronic structures and conformations of N-benzylideneaniline derivatives have been studied to understand their spectral properties and molecular geometry. The research indicates that derivatives with specific substituents, such as nitro or methyl groups, exhibit twisted conformations, which can significantly affect their electronic properties and potential applications in materials science .

Synthesis of Benzoxazine Derivatives

The synthesis of benzoxazine derivatives from phenol, aniline, and formaldehyde has been explored, revealing that N-hydroxymethyl aniline is a key intermediate. This intermediate can further react to form various compounds, including benzoxazine and its byproducts, which are of interest for their potential applications in polymer chemistry .

Polymerization of Schiff Base Type Monomers

The polymerization of N-(4-substituted benzylidene)-4-ethynylanilines using transition metal catalysts has been investigated. These monomers, which contain Schiff base type pendant groups, can be polymerized to form polyacetylenes with unique properties. The study found that the polymerization efficiency and the properties of the resulting polymers, such as molecular weight and fluorescence, are influenced by the nature of the substituents and the catalyst used .

Dendrimer Synthesis Incorporating Aniline Derivatives

The synthesis and structure of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been reported. These dendrimers exhibit diverse structural features and self-assembly behavior, which are influenced by the nature of the dendritic construction and the central building blocks used. The study provides insights into the design of dendrimers with potential applications in materials science .

Structural and Theoretical Analysis of a Benzylideneaniline Derivative

The structure of a specific benzylideneaniline derivative has been characterized using X-ray diffraction, spectroscopy, and DFT studies. The research provides detailed information on the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of the compound, which are essential for understanding its reactivity and potential applications .

Properties of Benzylideneaniline Isomers

The preparation and properties of isomeric N-(4-substituted benzylidene)-4-ethynylanilines have been studied. The influence of different substituents on the spectroscopic characteristics of these compounds has been discussed, providing valuable information for the design of materials with specific optical properties .

Molecular Structure of N-Benzylidene-aniline

The molecular structure of N-benzylidene-aniline has been examined using gas electron diffraction and molecular mechanics calculations. The results confirm the coplanarity of the phenyl ring bonded to the carbon end of the C=N bond with the bond itself, while the other phenyl ring is significantly rotated. This information is crucial for understanding the molecular behavior and potential applications of such compounds .

Non-Linear Optical Properties

A benzylidene-aniline derivative has been identified as a promising candidate for new organic non-linear optical crystals. The derivative's molecular design, which includes electron-donating and electron-accepting groups, results in a small molecular dipole moment but a large second-order hyperpolarizability, making it suitable for applications in optical technologies .

Novel Oxidation Synthesis of Phenylimides

The novel synthesis of 2-amino-1,4-benzoquinone-4-phenylimides from anilines via Dess-Martin periodinane oxidation has been developed. This method offers advantages such as short reaction times, mild conditions, and compatibility with various functional groups, expanding the toolbox for synthesizing aniline derivatives .

科学研究应用

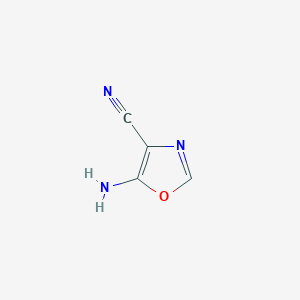

分子结构和构象

- 已使用气体电子衍射和分子力学计算研究了 N-(4-((苯亚胺基)甲基)亚苄基)苯胺的分子结构。与 C=N 键的碳端键合的苯环与该键共面,而另一个苯环围绕 N=N 键显着旋转 (Trætteberg 等人,1978)。

非线性光学晶体中的应用

- 该化合物在 4 位具有给电子基团,在 4' 位具有吸电子基团,有望用于具有显着二阶光学非线性的新型有机晶体。该分子的修饰导致发现了具有高二次谐波产生活性的晶体 (Tsunekawa 等人,1990)。

与亚硝酮和四氢吡喃的反应性

- N-(亚苄基)和 N-(2-苯氨基-2-氧代乙亚基)苯胺 N-氧化物与二-和四氢吡喃立体定向反应,生成取代的异恶唑烷和新型 N-氧化物,通过分子内环化导致三环加合物 (Sagitdinova 等人,1990)。

酪氨酸酶抑制剂和抗黑色素生成

- N-取代亚苄基苯胺的衍生物,特别是 (E)-4-((4-羟基苯亚胺基)甲基)苯-1,2-二醇,对蘑菇酪氨酸酶表现出有效的非竞争性抑制并减少黑色素生成,表明其在皮肤美白方面的治疗潜力 (Bae 等人,2012)。

介晶性质和液晶研究

- 对单、二和三氯取代对 N-[4-(4-X-取代苯甲酰氧基)亚苄基]苯胺的影响的研究揭示了它们向列各向同性转变温度的见解,表明在液晶技术中的潜在应用 (Hasegawa 等人,1989)。

光谱和微生物表征

- 亚苄基苯胺,用作各种免疫分析中的染色剂,在与苯并咪唑鎓氟化铬 (BIFC) 一起研究时表现出抗菌活性。这证明了其在微生物表征中以及可能在抗菌研究中的潜在应用 (Anbarasu & Samidurai, 2022)。

未来方向

属性

IUPAC Name |

N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUFEVKENAHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((Phenylimino)methyl)benzylidene)aniline | |

CAS RN |

14326-69-3 | |

| Record name | N-(4-((Phenylimino)methyl)benzylidene)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014326693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-TEREPHTHALYLIDENEDIANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)